molecular formula C30H25N3O6 B11186613 2-amino-3-cyano-4',4',6',7-tetramethyl-2',5-dioxo-5',6'-dihydro-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl benzoate

2-amino-3-cyano-4',4',6',7-tetramethyl-2',5-dioxo-5',6'-dihydro-4'H,5H-spiro[pyrano[4,3-b]pyran-4,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl benzoate

Cat. No.: B11186613
M. Wt: 523.5 g/mol
InChI Key: GZZQYQHFOJXPOR-UHFFFAOYSA-N
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Description

2-amino-3-cyano-4’,4’,6’,7-tetramethyl-2’,5-dioxo-5’,6’-dihydro-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinolin]-8’-yl benzoate is a complex heterocyclic compound. It features a unique spiro structure, which is a fusion of multiple rings, including pyrano, pyrrolo, and quinoline moieties. This compound is of significant interest due to its potential pharmacological properties and its role as a key intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-cyano-4’,4’,6’,7-tetramethyl-2’,5-dioxo-5’,6’-dihydro-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinolin]-8’-yl benzoate typically involves a multi-component reaction. One common method is the condensation of aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds. This reaction is often carried out in the presence of a catalyst, such as piperidine or triethylamine, under reflux conditions in ethanol or water as the solvent .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of green solvents, such as water and polyethylene glycol, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyran or pyrrolo derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyran or pyrrolo derivatives.

    Substitution: Substituted cyano derivatives.

Scientific Research Applications

2-amino-3-cyano-4’,4’,6’,7-tetramethyl-2’,5-dioxo-5’,6’-dihydro-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinolin]-8’-yl benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. In biological systems, it can interact with enzymes, inhibiting their activity. This inhibition can lead to the disruption of metabolic pathways, resulting in the desired pharmacological effects. The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-cyano-4H-chromene derivatives.
  • 2-amino-4H-pyran-3-carbonitrile derivatives.

Uniqueness

Compared to similar compounds, 2-amino-3-cyano-4’,4’,6’,7-tetramethyl-2’,5-dioxo-5’,6’-dihydro-4’H,5H-spiro[pyrano[4,3-b]pyran-4,1’-pyrrolo[3,2,1-ij]quinolin]-8’-yl benzoate features a unique spiro structure that enhances its stability and reactivity. This structural uniqueness contributes to its diverse range of applications and potential pharmacological properties.

Properties

Molecular Formula

C30H25N3O6

Molecular Weight

523.5 g/mol

IUPAC Name

(2'-amino-3'-cyano-7',9,11,11-tetramethyl-2,5'-dioxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-3,4'-pyrano[4,3-b]pyran]-6-yl) benzoate

InChI

InChI=1S/C30H25N3O6/c1-15-13-29(3,4)33-24-19(15)11-18(38-26(34)17-8-6-5-7-9-17)12-20(24)30(28(33)36)21(14-31)25(32)39-22-10-16(2)37-27(35)23(22)30/h5-12,15H,13,32H2,1-4H3

InChI Key

GZZQYQHFOJXPOR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C3=C1C=C(C=C3C4(C2=O)C(=C(OC5=C4C(=O)OC(=C5)C)N)C#N)OC(=O)C6=CC=CC=C6)(C)C

Origin of Product

United States

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